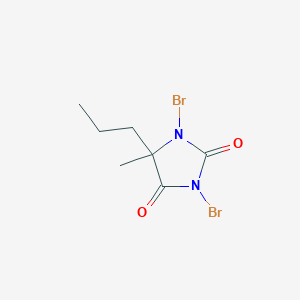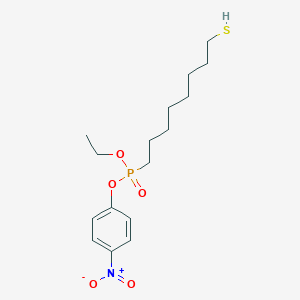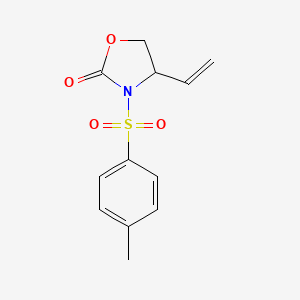
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- is a brominated derivative of imidazolidinedione. This compound is characterized by the presence of two bromine atoms, a methyl group, and a propyl group attached to the imidazolidinedione ring. It is a white crystalline solid with applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- typically involves the bromination of 5-methyl-5-propylimidazolidine-2,4-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 1 and 3 positions of the imidazolidinedione ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield. The process involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction can yield less brominated imidazolidinedione compounds.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- involves the release of bromine ions, which act as strong oxidizing agents. These bromine ions can disrupt cellular processes in microorganisms, leading to their death. The compound’s effectiveness as a disinfectant is due to its ability to generate hypobromous acid, which is a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione: This compound is similar in structure but has two methyl groups instead of a methyl and a propyl group.
1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione: This compound contains chlorine atoms instead of bromine atoms.
5-Ethyl-5-methyl-2,4-imidazolidinedione: This compound has an ethyl group instead of a propyl group.
Uniqueness
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and the propyl group makes it particularly effective as a disinfectant and antimicrobial agent.
Propriétés
Numéro CAS |
445252-34-6 |
|---|---|
Formule moléculaire |
C7H10Br2N2O2 |
Poids moléculaire |
313.97 g/mol |
Nom IUPAC |
1,3-dibromo-5-methyl-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10Br2N2O2/c1-3-4-7(2)5(12)10(8)6(13)11(7)9/h3-4H2,1-2H3 |
Clé InChI |
FGQJXIPTGIQMKA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(=O)N(C(=O)N1Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)


![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)

![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)



![7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B14252038.png)


